N-(1,2-diphenylethyl)-4-hydroxy-4-methylazepane-1-carboxamide
Description
N-(1,2-diphenylethyl)-4-hydroxy-4-methylazepane-1-carboxamide is a compound that belongs to the class of 1,2-diarylethylamines. These compounds are known for their diverse pharmacological properties and have been studied for various applications in medicinal chemistry and pharmacology .
Properties
IUPAC Name |
N-(1,2-diphenylethyl)-4-hydroxy-4-methylazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(26)13-8-15-24(16-14-22)21(25)23-20(19-11-6-3-7-12-19)17-18-9-4-2-5-10-18/h2-7,9-12,20,26H,8,13-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLRAQPHZSCKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,2-diphenylethyl)-4-hydroxy-4-methylazepane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,2-diphenylethylamine with 4-hydroxy-4-methylazepane-1-carboxylic acid under specific conditions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N-(1,2-diphenylethyl)-4-hydroxy-4-methylazepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(1,2-diphenylethyl)-4-hydroxy-4-methylazepane-1-carboxamide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research has investigated its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Mechanism of Action
The mechanism of action of N-(1,2-diphenylethyl)-4-hydroxy-4-methylazepane-1-carboxamide involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(1,2-diphenylethyl)-4-hydroxy-4-methylazepane-1-carboxamide can be compared with other similar compounds such as:
Diphenidine: A structurally related compound known for its dissociative properties.
Methoxetamine: Another compound with similar pharmacological effects but different chemical structure.
Deschloroketamine: A ketamine analog with distinct pharmacological properties.
These comparisons highlight the unique structural features and pharmacological profiles of this compound, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
